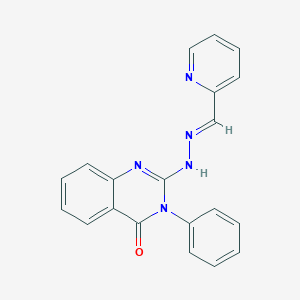
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both benzothiazole and thiazole moieties, making it a versatile compound for research purposes.
Wirkmechanismus
The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. Further research is needed to fully understand the mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
Biochemische Und Physiologische Effekte
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its versatility. Its unique structure allows for potential applications in various fields of research. Additionally, the synthesis method for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to have a high yield and purity, making it a suitable method for the synthesis of this compound.
One of the limitations of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound. Additionally, its potential toxicity and side effects need to be investigated before it can be used in clinical trials.
Zukünftige Richtungen
There are various future directions for the research of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as an antimicrobial agent and its mechanism of action need to be further investigated. Further research is also needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. Finally, its potential use as a therapeutic agent for cancer treatment needs to be investigated in preclinical and clinical trials.
Synthesemethoden
The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 2-aminobenzothiazole and 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, and the product is obtained after purification through column chromatography. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Due to its unique structure, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has the potential to be used in various other research applications.
Eigenschaften
Produktname |
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
Molekularformel |
C13H11N3O2S2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-12-14-6-8-19-12)5-7-16-9-3-1-2-4-10(9)20-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17) |
InChI-Schlüssel |
DSAHEVJSFSFNKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)

![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)


